(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

β2-Adrenoceptor Agonists Chiral Pharmacokinetics Enantioselective Metabolism

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chiral β-amino alcohol salt with a brominated aromatic ring at the meta position. The compound features both a primary amino group and a hydroxyl group on an ethyl backbone, with the amino-bearing carbon being a chiral center of (S)-configuration.

Molecular Formula C8H11BrClNO
Molecular Weight 252.54
CAS No. 2095772-98-6
Cat. No. B2884179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride
CAS2095772-98-6
Molecular FormulaC8H11BrClNO
Molecular Weight252.54
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CO)N.Cl
InChIInChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
InChIKeyMIVIGGHRMIPLJI-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (CAS 2095772-98-6) – Chiral Amino Alcohol Intermediate for Enantioselective Synthesis


(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chiral β-amino alcohol salt with a brominated aromatic ring at the meta position . The compound features both a primary amino group and a hydroxyl group on an ethyl backbone, with the amino-bearing carbon being a chiral center of (S)-configuration. The hydrochloride salt form is employed to enhance aqueous solubility and shelf stability, which are critical parameters for its use as a building block in medicinal chemistry and asymmetric synthesis . This compound serves as a versatile intermediate for the construction of β-adrenergic receptor modulators and other chiral pharmaceuticals, distinguishing itself from achiral or free-base analogs through its defined stereochemistry and salt-handling properties.

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (2095772-98-6) – Why Generic Substitution of In-Class Analogs Fails


Substituting (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride with a close analog (e.g., the (R)-enantiomer, ortho- or para-bromo isomers, or the free base) is rarely straightforward. Chiral amino alcohols exhibit stereospecific interactions in biological systems, with the (S)- and (R)-enantiomers often displaying divergent pharmacokinetics and pharmacodynamics [1]. For example, enantioselective pharmacokinetic studies on structurally related β2-agonists show that the (R)-enantiomer can have a 33% higher AUC and a 51% longer half-life compared to the (S)-counterpart [1]. Additionally, the meta-bromine substitution pattern provides distinct lipophilicity and electronic effects that alter reactivity in cross-coupling reactions relative to ortho- or para-substituted analogs. Finally, replacing the hydrochloride salt with the free base reduces aqueous solubility and can complicate handling and storage due to lower stability . These factors collectively mean that interchangeable use of in-class compounds without careful validation can lead to irreproducible synthetic yields or erroneous biological data.

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (2095772-98-6) – Product-Specific Quantitative Evidence Guide


Enantioselective Pharmacokinetics: (S)- vs. (R)-Enantiomer of a Structurally Related β2-Agonist

The (S)-enantiomer of the target compound is the enantiomer typically prioritized for β2-adrenoceptor agonist development. This is supported by enantioselective pharmacokinetic data for mabuterol, a close structural analog, where the (R)-enantiomer exhibited significantly higher systemic exposure and a longer half-life, indicating that the (S)-enantiomer may be cleared more rapidly and could offer a different safety profile [1]. This illustrates why the defined stereochemistry of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is critical; substitution with the (R)-enantiomer would lead to a different metabolic and elimination profile.

β2-Adrenoceptor Agonists Chiral Pharmacokinetics Enantioselective Metabolism

Hydrochloride Salt Form: Enhanced Solubility and Stability Compared to Free Base

The hydrochloride salt of (S)-2-Amino-2-(3-bromophenyl)ethanol is specifically chosen over the free base (CAS 209963-05-3) to improve handling and reaction outcomes. The salt form significantly enhances solubility in aqueous media and provides superior storage stability . This is a class-level benefit of hydrochlorides, but it is a decisive factor for procurement in research settings.

Salt Selection Aqueous Solubility Stability

Regioselectivity: Meta-Bromine vs. Ortho/Para Isomers in Cross-Coupling Reactions

The meta-bromine substitution on the phenyl ring of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride provides distinct regioselectivity in cross-coupling reactions compared to ortho- or para-bromo analogs. While direct comparative kinetic data for this specific scaffold are not publicly available, the electronic and steric properties of a meta-bromo substituent are well-documented to favor different catalytic pathways and product distributions in reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. The presence of the meta-bromine also avoids the steric hindrance and potential ortho-metalation issues associated with ortho-substituted bromides, offering a more reliable coupling partner for the construction of complex molecules.

Cross-Coupling Regioselectivity Synthetic Utility

Biological Activity: Enantioselective β2-Adrenoceptor Agonist Potency

The (S)-configuration of the amino alcohol moiety is critical for achieving potent agonism at the β2-adrenoceptor. In a series of 2-amino-2-phenylethanol derivatives, the (S)-enantiomer of the most active compound (S)-5j exhibited an EC50 of 1.26 nM for stimulating cAMP accumulation via β2-AR, and was approximately 1000-fold selective for β2 over β1 receptors [1]. While the exact activity of the target compound is not directly reported, this data underscores the importance of the (S)-stereochemistry for biological function in this scaffold class. The meta-bromophenyl group in the target compound is a common pharmacophore feature in β2-agonists and allosteric modulators [2], suggesting it is a valuable chiral synthon for developing such agents.

β2-Adrenoceptor Enantioselective Activity Bronchodilator

Purity Specification: 95% Standard Purity Ensures Reproducibility

Commercially available (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is consistently supplied at a standard purity of 95% (HPLC) or higher, with vendors providing batch-specific QC data including NMR, HPLC, and GC analyses . This level of purity is comparable to that of its analogs (e.g., the free base and ortho/para isomers, which are also typically 95% pure), but the availability of rigorous analytical documentation is a key differentiator for ensuring experimental reproducibility. In contrast, less-characterized batches or those from non-specialist suppliers may introduce unknown impurities that could confound synthetic or biological outcomes.

Purity Quality Control Reproducibility

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (2095772-98-6) – Validated Research and Industrial Application Scenarios


Synthesis of Enantiomerically Pure β2-Adrenoceptor Agonists

This compound is an ideal chiral building block for constructing (S)-enantiomers of β2-adrenoceptor agonists, which are required for high-potency bronchodilator activity. As demonstrated by the EC50 of 1.26 nM for (S)-5j, the (S)-configuration is essential for nanomolar potency at the β2-AR [1]. The meta-bromophenyl moiety also serves as a handle for further diversification via cross-coupling, enabling the generation of novel lead compounds.

Asymmetric Catalysis and Chiral Ligand Development

The chiral amino alcohol core, combined with the hydrochloride salt form for ease of handling, makes this compound suitable for use as a chiral auxiliary or for the synthesis of chiral ligands in asymmetric catalysis. The meta-bromine provides a non-interfering substitution site for attaching additional binding motifs, a key advantage over ortho-substituted analogs that may introduce unwanted steric effects.

Chemical Biology Probes for Target Identification

The compound's stereochemically defined bromophenyl scaffold is a recognized motif in β2-AR allosteric modulators, such as compound 15 [2]. It can be employed to generate affinity probes or to explore structure-activity relationships in GPCR ligand design, where the (S)-enantiomer may exhibit distinct binding kinetics compared to the (R)-form [3].

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